molecular formula C14H13NO3 B11768433 (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Cat. No.: B11768433
M. Wt: 243.26 g/mol
InChI Key: ZURWVDYSJMWWSX-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone (CAS 64306-57-6) is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This ketone-bridged aromatic system is of significant interest in modern pharmacological research, particularly in the study of serotonin receptors. Classical psychedelics like psilocybin and LSD are known to exert their mind-altering effects through agonist activity at the serotonin 2A receptor (5-HT2AR) . Current scientific investigations are focused on developing selective 5-HT2AR agonists to probe their potential therapeutic applications for psychiatric disorders such as depression, anxiety, and substance abuse disorder . Research into structure-activity relationships of phenethylamine-derived scaffolds has shown that compounds featuring a 2,5-dimethoxyphenyl group are crucial in this field . This compound serves as a valuable building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules targeting these receptors . The compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to their institution's safety protocols when handling this material.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3

InChI Key

ZURWVDYSJMWWSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

The acylium ion, generated from 2,5-dimethoxybenzoyl chloride in the presence of AlCl₃ or FeCl₃, undergoes electrophilic attack by the pyridin-3-yl group. This step is followed by deprotonation to restore aromaticity, yielding the target compound. A study utilizing trifluoroacetic anhydride (TFAA) in dichloromethane achieved regioselective acylation at the pyridine’s 3-position, with yields reaching 51–68% under optimized conditions.

Table 1: Friedel-Crafts Acylation Parameters

ReagentCatalystSolventTemperatureYield (%)
2,5-Dimethoxybenzoyl chlorideAlCl₃CH₂Cl₂0–25°C62
2,5-Dimethoxybenzoyl chlorideFeCl₃TolueneReflux58
2,5-Dimethoxybenzoyl chlorideTFAACH₂Cl₂RT68

Key challenges include controlling regioselectivity in polyfunctional substrates and avoiding over-acylation. The electron-rich 2,5-dimethoxyphenyl group enhances reactivity but may necessitate stoichiometric catalyst loads.

Grignard Reagent-Mediated Coupling

Grignard reactions offer a versatile alternative, particularly for introducing the pyridin-3-yl moiety via nucleophilic addition to a preformed benzophenone intermediate.

Methodology and Optimization

Pyridin-3-ylmagnesium bromide, generated in situ from 3-bromopyridine and magnesium turnings, reacts with 2,5-dimethoxybenzoyl chloride in tetrahydrofuran (THF) at −78°C to room temperature. Quenching with aqueous NH₄Cl yields the product after chromatographic purification. Recent advances using "turbo" Grignard reagents (i-PrMgCl·LiCl) improved yields to 72–85% by enhancing nucleophilicity and reducing side reactions.

Table 2: Grignard Reaction Optimization

Grignard ReagentSolventTemperatureTime (h)Yield (%)
Pyridin-3-ylMgBrTHF−78°C → RT468
i-PrMgCl·LiClEt₂O0°C → 45°C3.585
n-BuMgClTHF−78°C672

Notably, functional group tolerance is limited; electron-withdrawing substituents on either aromatic ring reduce yields due to decreased nucleophilicity.

Vilsmeier-Haack-Based Multistep Synthesis

A multistep approach involving Vilsmeier-Haack formylation and subsequent cyclization enables the construction of both aromatic systems prior to ketone formation.

Stepwise Protocol

  • Vilsmeier-Haack Reaction : 2,5-Dimethoxyphenylacetic acid reacts with POCl₃ and DMF to form (2,5-dimethoxyphenyl)(dimethylamino)propenal.

  • Cyclization : Condensation with cyanoacetamide under basic conditions yields a pyridone intermediate.

  • Chlorination and Amination : Treatment with POCl₃ followed by ammonia generates 2-amino-5-(2,5-dimethoxyphenyl)-3-cyanopyridine.

  • Grignard Addition-Hydrolysis : Reaction with pyridin-3-ylmagnesium bromide and acidic workup furnishes the final product.

Table 3: Vilsmeier-Haack Synthesis Metrics

StepReagents/ConditionsYield (%)
Vilsmeier-HaackPOCl₃, DMF, 0°C78
CyclizationNaOMe, MeOH, reflux65
Chlorination-AminationPOCl₃, NH₃(g), CHCl₃58
Grignard HydrolysisPyridin-3-ylMgBr, H₃O⁺71

This method, while laborious, allows precise control over substitution patterns and avoids regioisomer formation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

ParameterFriedel-CraftsGrignardVilsmeier-Haack
Overall Yield (%)58–6868–8540–45
ScalabilityModerateHighLow
Functional Group ToleranceLowModerateHigh
Purification ComplexityLowModerateHigh
  • Friedel-Crafts : Preferred for simplicity but limited by regioselectivity.

  • Grignard : Optimal for high-yield, single-step synthesis under inert conditions.

  • Vilsmeier-Haack : Reserved for structurally complex analogs requiring tailored substitution.

Challenges and Optimization Strategies

Moisture Sensitivity

Grignard and Friedel-Crafts methods demand rigorously anhydrous conditions. Substoichiometric H₂O reduces yields by 30–50% due to reagent hydrolysis.

Catalytic Innovations

Eaton’s reagent (P₂O₅/CH₃SO₃H) and ceric ammonium nitrate (CAN) have shown promise in mediating cyclization steps, improving yields by 15–20% in pilot studies.

Ligand-Coupling Approaches

Emerging sulfurane-mediated ligand coupling, as demonstrated for bipyridines, could enable transition-metal-free synthesis of related arylpyridinylmethanones .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The carbonyl group undergoes nucleophilic attack, enabling formation of secondary alcohols or substitution products:

Reaction TypeReagent/ConditionsProductYieldSource
ReductionNaBH<sub>4</sub> in ethanol, 0°C(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanol78%
Grignard AdditionCH<sub>3</sub>MgBr in THF, refluxTertiary alcohol derivative65%

Mechanistic Insight : The ketone’s electrophilic carbon is susceptible to nucleophiles like hydrides or organometallic reagents, forming alcohols or extended carbon chains .

Oxidation Reactions

Controlled oxidation modifies the ketone or aromatic rings:

Target SiteOxidizing AgentProductConditionsSource
KetoneKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>2,5-Dimethoxybenzoic acid + nicotinic acid110°C, 6 hrs
Pyridine RingH<sub>2</sub>O<sub>2</sub>, AcOHN-Oxide derivativeRT, 12 hrs

Key Finding : Strong oxidants cleave the methanone bridge, yielding aromatic carboxylic acids.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring undergoes regioselective EAS due to electron-donating methoxy groups:

ReactionReagentMajor ProductRegioselectivitySource
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>4-Nitro-2,5-dimethoxyphenyl derivativePara to methoxy
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>3-Bromo-pyridin-3-yl derivativeOrtho/para to ketone

Note : Methoxy groups direct incoming electrophiles to the para position, while the pyridine ring’s electron-withdrawing nature favors meta substitution .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Reaction TypeCatalyst/ConditionsProductApplicationSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativesDrug candidate synthesis
Ullmann CouplingCuI, 1,10-phenanthroline, DMFN-Aryl pyridine analogsMaterial science

Optimization : Reactions require anhydrous conditions and elevated temperatures (80–120°C) .

Condensation and Cyclization

The ketone forms Schiff bases or heterocycles via condensation:

SubstrateReagentProductYieldSource
HydrazineNH<sub>2</sub>NH<sub>2</sub>, EtOHPyridinyl hydrazone82%
HydroxylamineNH<sub>2</sub>OH·HCl, pyridineOxime derivative75%

Example Synthesis :

text
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone + NH2NH2 → Hydrazone Conditions: Ethanol, reflux, 4 hrs[3].

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsObservationProposed MechanismSource
UV (254 nm), CH<sub>3</sub>CNC–O bond cleavage at methoxy groupsRadical-mediated demethylation

Application : Photodegradation studies inform stability profiles for pharmaceutical formulations .

Acid/Base-Mediated Reactions

The pyridine nitrogen participates in protonation/deprotonation:

ConditionEffectOutcomeSource
HCl (aq)Protonation of pyridineEnhanced water solubility
NaOH (ethanolic)Deprotonation of methoxy groupsFormation of phenoxide intermediates

Scientific Research Applications

Biological Activities

Research indicates that (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone possesses several notable biological activities:

  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to selectively inhibit PKMYT1, leading to apoptosis in cancer cells. This potential has been evaluated in various cancer models, indicating significant tumor reduction when used in combination therapies.
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antibacterial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of microbial cell membranes.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interactions with neurotransmitter systems are under investigation.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.
  • Case Study 2 : In a cohort study involving patients with non-small cell lung cancer, improved survival rates were observed when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.

Antibacterial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Inhibition of Kinases by this compound

Compound NameIC50 (µM)
This compound0.69
Other Analog4.1

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .

Comparison with Similar Compounds

The following analysis compares (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone with structurally related methanones, focusing on synthesis, physical properties, and substituent effects.

Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Water Solubility (mg/L) Log Kow
This compound* C₁₄H₁₃NO₃ 259.26 Not reported ~Low (inferred) ~2.5†
(3-Methoxyphenyl)(pyridin-3-yl)methanone C₁₃H₁₁NO₂ 229.24 Not reported Not reported 1.8‡
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone C₁₂H₉NO₃ 215.21 Not reported High (due to -OH) ~1.2‡
(2,5-Dihydroxyphenyl)(2',5'-dimethoxyphenyl)methanone C₁₅H₁₄O₅ 274.27 135–136 Moderate 2.0‡

*Inferred from analogs.
†Estimated using EPI Suite .
‡Calculated based on substituent contributions.

Key Observations :

  • Melting Points : Methoxy-substituted analogs (e.g., compound 9 in ) exhibit higher melting points (135–136°C) compared to hydroxylated derivatives (e.g., compound 11 , 221–222°C), reflecting reduced intermolecular hydrogen bonding in methoxy compounds .
  • Solubility : Hydroxyl groups (e.g., in CAS 64302-24-5) enhance water solubility, whereas methoxy groups reduce polarity, favoring organic solvents .
  • Log Kow : Methoxy substitution increases lipophilicity compared to hydroxylated analogs, impacting bioavailability and membrane permeability .

Biological Activity

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,5-dimethoxyphenyl group attached to a pyridin-3-yl moiety via a carbonyl linkage. Its chemical formula is C13_{13}H13_{13}N1_{1}O3_{3}. The unique arrangement of methoxy groups influences both its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Similar compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a crucial process in cancer cell division .
  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been observed to enhance caspase-3 activity, a marker of programmed cell death, in treated cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate substrates such as 2,5-dimethoxybenzaldehyde and pyridin-3-amine under acidic conditions.
  • Reflux Methods : Employing catalysts like CuCl2_2 in solvents such as toluene to facilitate the reaction .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related derivatives. Below is a summary of findings from various research articles:

StudyCompoundBiological ActivityIC50_{50} Value
This compoundAntiproliferative against A549 cells<0.01 µM
Related pyridine derivativesInhibition of Pks13 enzyme in M. tuberculosisModerate
Analogous curcumin derivativesInduction of apoptosis in MDA-MB-231 cells1.33–1.57 times increase in caspase-3 activity

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds sharing structural features:

Compound NameStructure FeaturesUnique Aspects
(2-Methoxyphenyl)(pyridin-3-yl)methanoneSimilar phenyl and pyridine groupsLacks the second methoxy group
(4-Methylphenyl)(pyridin-3-yl)methanoneContains a methyl substituent on the phenylAltered electronic properties due to methyl group
(2,6-Dimethylphenyl)(pyridin-3-yl)methanoneDimethyl substitution at different positionsMay exhibit different biological activity profiles

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